2-(2,4-Dimethylphenyl)pyridine

Overview

Description

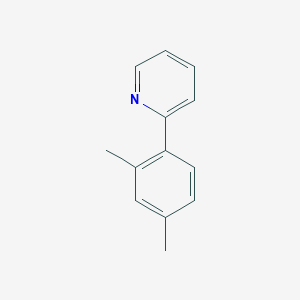

2-(2,4-Dimethylphenyl)pyridine is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.25 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3 and a boiling point of 282.7±9.0 °C at 760 mmHg .Scientific Research Applications

Molecular Structure Studies

- Molecular Structures of Hydroxypyridinones : Research on compounds like 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one reveals insights into their molecular structures, notably their hydrogen-bonded dimeric pairs, which are essential for understanding their chemical properties and potential applications (Burgess et al., 1998).

Chemical Standards and Spectrometry

- Ion Mobility Spectrometry : Compounds like 2,4-dimethylpyridine have been studied for their utility in ion mobility spectrometry. Their positive ion mobility spectra, particularly in air at ambient pressures, are crucial for understanding their applications in chemical standards (Eiceman et al., 2003).

Electron Transfer and Ligand Effects

- Intracellular Electron Transfer : Dimers of trinuclear ruthenium clusters with ligands like 4-(dimethylamino)pyridine have been prepared to understand electron transfer rates and electronic communication, which is vital for applications in electrochemistry and catalysis (Salsman et al., 2006).

Polymerization and Material Science

- Oxidative Coupling Polymerization : The oxidative coupling polymerization of compounds like 2,5-dimethylphenol, using ligands such as 2-substituted pyridine, demonstrates applications in creating high molecular weight polymers. These polymers have potential uses in materials science, especially due to their semi-crystalline nature and high melting points (Shibasaki et al., 2007).

Nonlinear Optical Materials

- Nonlinear Optical Applications : Studies on binary adducts between various pyridine derivatives have explored factors influencing the formation of polar crystals, which are important for nonlinear optical (NLO) applications (Draguta et al., 2015).

Synthesis and Biological Applications

- Synthesis of Triarylpyridines : The synthesis of 2,4,6-triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties, demonstrates the versatility of pyridine derivatives. These compounds are utilized in various fields, including supramolecular chemistry and photodynamic cell-specific cancer therapy (Maleki, 2015).

Magnetic Anisotropy in Chemistry

- Magnetic Anisotropy Studies : Pentacoordinate cobalt(II) complexes with pyridine ligands have been thoroughly studied for their static and dynamic magnetic properties. This research is significant in the field of magnetochemistry, contributing to the understanding of single-ion magnets and their applications (Němec et al., 2016).

Microwave-Assisted Synthesis

- Microwave Irradiation in Chemical Synthesis : The use of microwave irradiation for the synthesis of pyridine dicarboxylic acid from dimethylpyridine showcases the efficiency of modern synthetic techniques. This method represents an advancement in chemical synthesis, reducing reaction times and improving yields (Zhang et al., 2010).

Catalysis and Hydrogenation

- Catalysis in Asymmetric Transfer Hydrogenation : Pyridine Fe(II) and Ni(II) complexes have been used in the asymmetric transfer hydrogenation of ketones. This research is crucial in the field of catalysis, especially for industrial applications involving the transformation of organic compounds (Magubane et al., 2017).

Spectroscopic and Bioactive Characteristics

- Bioactive Characteristics of Pyridine Derivatives : Studies on 3,5-bis(2,5-dimethylphenyl)pyridine have explored its spectroscopic, structural, electronic, and bioactive characteristics. The findings are significant for understanding the biological activity of pyridine derivatives, with potential applications in medicinal chemistry (Akram et al., 2020).

Future Directions

Future research directions for 2-(2,4-Dimethylphenyl)pyridine and related compounds include the development of low-spin Co(II) redox shuttles with more negative redox potentials , the synthesis of novel heterocyclic compounds with potential biological activities , and the study of deactivation processes that confer photostability .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUQJZSEZTIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3332603.png)

![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)

![(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine](/img/structure/B3332666.png)